2-Chloro-1,3,2-dioxaphospholane 2-oxide

Solvolysis Phosphorochloridate Kinetics

2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP, CAS 6609-64-9) is a cyclic chlorophosphate reagent characterized by a five-membered dioxaphospholane ring. This compound is widely utilized as a phosphorylating agent in the synthesis of phosphatidylcholines, phospholipids, and phosphorus-containing polymers.

Molecular Formula C2H4ClO3P
Molecular Weight 142.48 g/mol
CAS No. 6609-64-9
Cat. No. B120960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3,2-dioxaphospholane 2-oxide
CAS6609-64-9
SynonymsEthylene phosphorochloridate;  Phosphorochloridic Acid, Cyclic Ethylene Ester;  2-Chloro-2-oxido-1,3,2-dioxaphospholane;  2-Chloro-2-oxo-1,3,2-dioxaphospholane;  Cyclic ethylene phosphorochloridate;  Ethylene Chlorophosphate; 
Molecular FormulaC2H4ClO3P
Molecular Weight142.48 g/mol
Structural Identifiers
SMILESC1COP(=O)(O1)Cl
InChIInChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2
InChIKeySBMUNILHNJLMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9): Cyclic Chlorophosphate Reagent for Phospholipid and Polymer Synthesis


2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP, CAS 6609-64-9) is a cyclic chlorophosphate reagent characterized by a five-membered dioxaphospholane ring . This compound is widely utilized as a phosphorylating agent in the synthesis of phosphatidylcholines, phospholipids, and phosphorus-containing polymers . Its reactivity profile is distinct from acyclic phosphorochloridates and alternative phosphorylating agents, as detailed in the quantitative comparisons below.

Why 2-Chloro-1,3,2-dioxaphospholane 2-oxide Cannot Be Simply Replaced by Acyclic Phosphorochloridates or Alternative Phosphorylating Agents


Generic substitution of 2-chloro-1,3,2-dioxaphospholane 2-oxide with acyclic analogs or alternative phosphorylating agents is not straightforward due to significant differences in reaction kinetics, product yields, and selectivity profiles . The cyclic structure imparts unique conformational stability and reactivity that cannot be replicated by acyclic counterparts . Furthermore, in specific applications such as phospholipid synthesis, alternative reagents have demonstrated markedly inferior yields, while in solvolytic conditions, the cyclic nature alters reaction rates relative to acyclic phosphorochloridates . These quantitative differences directly impact synthetic efficiency and procurement decisions.

Quantitative Differentiation: 2-Chloro-1,3,2-dioxaphospholane 2-oxide vs. Key Comparators


Solvolytic Reactivity: 2-Chloro-1,3,2-dioxaphospholane 2-oxide vs. Acyclic Dimethyl Phosphorochloridate

In solvolysis studies, 2-chloro-1,3,2-dioxaphospholane 2-oxide (1) exhibits slightly faster solvolysis rates compared to the acyclic dimethyl phosphorochloridate (3). The cyclic diester 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (2) solvolyzes somewhat slower than the acyclic comparator .

Solvolysis Phosphorochloridate Kinetics

Phosphorylation Yield in Multigram Phospholipid Synthesis: COP vs. 2-Bromoethyl Dichlorophosphate

In the multigram synthesis of 1-alkylamido ether phospholipids, the use of 2-bromoethyl dichlorophosphate in diethyl ether/tetrahydrofuran (7:3, v/v) resulted in significantly higher yields compared to the 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) reagent . The modifications also facilitated easier product purification .

Phospholipid Phosphorylation Yield

Structural Stability and Conformational Behavior: COP vs. 2-Sulfide Analog

DFT-B3LYP and MP2 calculations with 6-311+G** basis set predict that both 2-chloro-1,3,2-dioxaphospholane 2-oxide and its 2-sulfide analog exist predominantly in the twist conformation . The repulsive interaction between lone-pairs at the two in-ring oxygen atoms dominates over non-bonded overlap with P–Cl and P=O/P=S antibonding orbitals, governing conformational stability .

Conformational Analysis DFT Vibrational Spectroscopy

Synthetic Yield: Pd(II)-Cu(II) Catalyzed Oxidation vs. Conventional Methods

A novel Pd(II)-Cu(II) bimetallic catalyst enables efficient oxidation of 2-chloro-1,3,2-dioxaphospholane to COP at lower temperatures, significantly reducing reaction time and improving yield and purity compared to conventional air/oxygen/ozone oxidations which require >20 hours and suffer from thermal decomposition . A specific example yielded 126 g of COP with 98.6% purity and 88.7% yield .

Catalysis Oxidation Synthesis

Physical Property Profile: COP vs. Dimethyl Phosphorochloridate

2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) exhibits distinct physical properties compared to the acyclic dimethyl phosphorochloridate, including a higher density (1.55 g/mL at 25°C vs. ~1.34 g/mL) and refractive index (n20/D 1.45 vs. ~1.41) . These differences reflect the structural constraints of the cyclic framework and influence handling, storage, and reactivity profiles.

Physicochemical Properties Reactivity

Optimal Application Scenarios for 2-Chloro-1,3,2-dioxaphospholane 2-oxide Based on Comparative Evidence


Synthesis of Phosphatidylcholines and Phospholipid Analogs

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a standard phosphorylating agent for synthesizing phosphatidylcholines, including miltefosine analogs, 2-methacryloyloxyethylphosphorylcholine, and conformationally restricted phospholipids . While alternative reagents like 2-bromoethyl dichlorophosphate may offer improved yields in specific large-scale phospholipid syntheses, COP remains widely adopted for its established reactivity and commercial availability .

Synthesis of α-Naphthylphosphorylcholine for Phospholipase C Detection

This compound is specifically used in the synthesis of α-naphthylphosphorylcholine, a chromogenic substrate for detecting phospholipase C activity . The cyclic chlorophosphate structure facilitates the formation of the phosphocholine moiety, enabling the development of colorimetric assays for enzymatic activity.

Synthesis of Phosphorus-Containing Polymers and Flame Retardants

COP is employed in the preparation of phosphorus-containing polymers with flame-retardant properties, as well as in the synthesis of block copolymers with clickable polyphosphoesters . Its cyclic structure allows for controlled ring-opening and incorporation into polymer backbones.

Small-Scale Phosphorylation Reactions Requiring Cyclic Reactivity

For laboratory-scale phosphorylations where cyclic reactivity is desired—such as in the synthesis of nucleolipids or zwitterionic silanes—2-chloro-1,3,2-dioxaphospholane 2-oxide provides a convenient, commercially available reagent . Its slightly faster solvolysis rate relative to acyclic analogs may be advantageous in specific kinetic contexts .

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